2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile
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Overview
Description
2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile is an organic compound with the molecular formula C13H10N2O It consists of a phenyl ring substituted with a hydroxymethyl group and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with isonicotinonitrile under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)phenyl)isonicotinonitrile.
Reduction: 2-(4-(Hydroxymethyl)phenyl)isonicotinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the nitrile group can participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Hydroxymethyl)phenyl)isonicotinamide
- 2-(4-(Hydroxymethyl)phenyl)isonicotinic acid
- 2-(4-(Hydroxymethyl)phenyl)pyridine
Uniqueness
2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,16H,9H2 |
InChI Key |
AHOBQMJCFYMEQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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